2-({4-[5-oxo-5-(1-piperidinyl)pentanoyl]-1-piperazinyl}carbonyl)-1H-indole
Overview
Description
2-({4-[5-oxo-5-(1-piperidinyl)pentanoyl]-1-piperazinyl}carbonyl)-1H-indole is a useful research compound. Its molecular formula is C23H30N4O3 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.23179083 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characterization
Synthesis and Crystal Structure : A novel spiro[indoline-naphthaline]oxazine derivative was synthesized, showcasing the chemical versatility and potential for photochromic properties, suggesting applications in materials science and photonic devices (Hong Li et al., 2015).
Antitumor Activity
Antitumor Applications : Bis-indole derivatives, synthesized with heterocycles such as pyridine or piperazine, demonstrated antitumor activity in human cell line screenings, indicating potential applications in cancer therapy (A. Andreani et al., 2008).
Bioactive Compound Synthesis
Bioactive Alkaloids : New alkaloids, including a prenylated indole derivative with a piperidine moiety, were isolated from an endophytic fungus, showing potent brine shrimp lethality which could imply applications in bioactive compound discovery and marine biotechnology (Peng Zhang et al., 2015).
Antioxidant and Cytotoxic Agents : The synthesis of 9-O-3-(1-piperazinyl/morpholinyl/piperidinyl)pentyl-berberines, evaluated for in vitro antioxidant activity and cancer cell inhibitory potential, reveals the significance of such compounds in developing treatments for oxidative stress and cancer (B. Mistry et al., 2016).
Neurological Disorder Treatment
Serotonin Receptor Antagonist for Alzheimer's : A novel serotonin 6 receptor antagonist was identified for potential treatment of cognitive disorders like Alzheimer's disease, demonstrating the critical role of indole derivatives in the development of neurological disorder treatments (R. Nirogi et al., 2017).
Chemical Synthesis and Functionalization
Catalyzed Reactions for Indole Synthesis : Palladium-catalyzed reactions have significantly influenced the synthesis and functionalization of indoles, a cornerstone in the development of biologically active compounds and pharmaceuticals, showcasing the broad utility of these methodologies in organic synthesis (S. Cacchi* & G. Fabrizi, 2005).
Properties
IUPAC Name |
1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-5-piperidin-1-ylpentane-1,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c28-21(25-11-4-1-5-12-25)9-6-10-22(29)26-13-15-27(16-14-26)23(30)20-17-18-7-2-3-8-19(18)24-20/h2-3,7-8,17,24H,1,4-6,9-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLRZKYWQXIVOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCCC(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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